Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)

4-Brom-2-phenylbenzofuran ist eine hochwertige chemische Verbindung mit der Summenformel C₁₄H₉BrO. Diese heterocyclische Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzofuranring mit einer Phenylgruppe in Position 2 und einer Bromsubstituenten in Position 4 kombiniert. Aufgrund dieser spezifischen Substitutionsmuster eignet sich die Verbindung besonders als vielseitiges Zwischenprodukt in organischen Synthesen, insbesondere für die Herstellung von pharmazeutischen Wirkstoffen und funktionellen Materialien. Die Brom-Substituenten ermöglicht gezielte weitere Funktionalisierungen durch Kreuzkupplungsreaktionen, wie Suzuki- oder Stille-Kupplungen. Die hohe Reinheit und Stabilität des Produkts gewährleisten reproduzierbare Ergebnisse in Forschungs- und Entwicklungsprozessen.
Benzofuran,4-bromo-2-phenyl- structure
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
CAS-Nr.:863870-92-2
MF:C14H9BrO
MW:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29

Benzofuran,4-bromo-2-phenyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzofuran,4-bromo-2-phenyl-
    • 4-BROMO-2-PHENYLBENZOFURAN
    • 4-Bromo-2-phenylbenzofuran (ACI)
    • 4-bromo-2-phenyl-1-benzofuran
    • AKOS027380973
    • D72205
    • CS-0097135
    • DTXSID60460989
    • CS-16414
    • 863870-92-2
    • Inchi: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
    • InChI-Schlüssel: JFJOZPUPENSWRH-UHFFFAOYSA-N
    • Lächelt: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 271.98368g/mol
  • Monoisotopenmasse: 271.98368g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 237
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topologische Polaroberfläche: 13.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.454
  • Siedepunkt: 375.6°C at 760 mmHg
  • Flammpunkt: 181°C
  • Brechungsindex: 1.652

Benzofuran,4-bromo-2-phenyl- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1077426-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
100mg
$395 2022-10-23
eNovation Chemicals LLC
Y1077426-250mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
250mg
$610 2022-10-23
eNovation Chemicals LLC
Y1077426-1g
Benzofuran,4-bromo-2-phenyl-
863870-92-2 95%
1g
$1165 2022-10-23
Chemenu
CM411053-100mg
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
100mg
$309 2023-02-17
Chemenu
CM411053-250mg
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
250mg
$525 2023-02-17
Chemenu
CM411053-1g
4-bromo-2-phenyl-1-benzofuran
863870-92-2 95%+
1g
$1050 2023-02-17
eNovation Chemicals LLC
Y1337934-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
100mg
$295 2023-09-01
eNovation Chemicals LLC
Y1337934-250mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
250mg
$495 2023-09-01
eNovation Chemicals LLC
Y1337934-1g
Benzofuran,4-bromo-2-phenyl-
863870-92-2 97%
1g
$1080 2023-09-01
1PlusChem
1P004XU2-100mg
Benzofuran,4-bromo-2-phenyl-
863870-92-2 >98%
100mg
$105.00 2024-04-21

Benzofuran,4-bromo-2-phenyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; Miyata, Okiko; Naito, Takeaki, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referenz
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
3.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
4.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
4.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referenz
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
4.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  8 h, 140 °C
Referenz
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
Feberero, Claudia ; et al, Molecules, 2022, 27(2),

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referenz
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referenz
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
3.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referenz
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
5.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Hydrogen iodide ;  rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
5.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ;  rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referenz
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Methanol ,  Chloroform ;  24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referenz
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Benzofuran,4-bromo-2-phenyl- Raw materials

Benzofuran,4-bromo-2-phenyl- Preparation Products

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